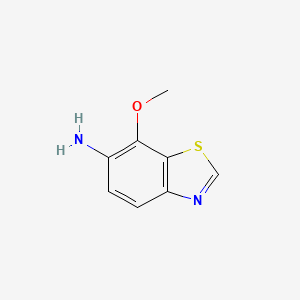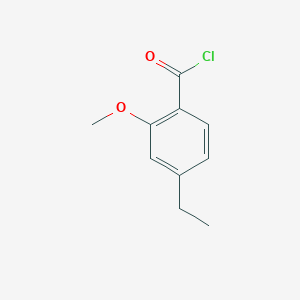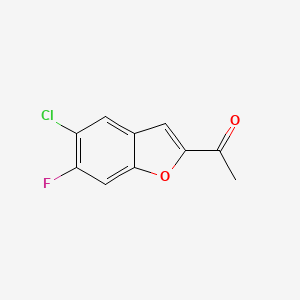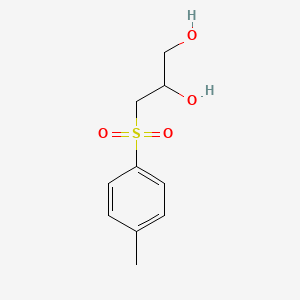
3-(p-Tolylsulfonyl)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolylsulfonyl)-1,2-propanediol is an organic compound characterized by the presence of a tolylsulfonyl group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolylsulfonyl)-1,2-propanediol typically involves the reaction of p-toluenesulfonyl chloride with 1,2-propanediol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolylsulfonyl)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) can be employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.
Major Products Formed
Oxidation: Formation of p-tolylsulfonyl acetone or p-tolylsulfonyl formaldehyde.
Reduction: Formation of p-tolylsulfanyl-1,2-propanediol.
Substitution: Formation of p-tolylsulfonyl-1,2-dichloropropane or p-tolylsulfonyl-1,2-dibromopropane.
Scientific Research Applications
3-(p-Tolylsulfonyl)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(p-Tolylsulfonyl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- p-Tolylsulfonyl chloride
- p-Tolylsulfonyl azide
- p-Tolylsulfonyl hydrazide
Comparison
Compared to similar compounds, 3-(p-Tolylsulfonyl)-1,2-propanediol is unique due to the presence of both sulfonyl and diol functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
63991-87-7 |
|---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O4S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
HAEAJIXAMUMSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


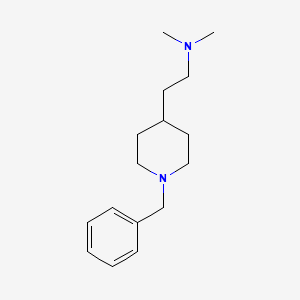
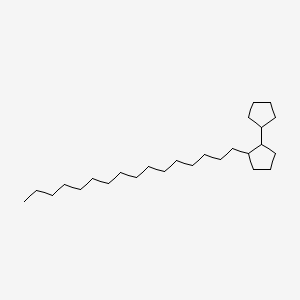
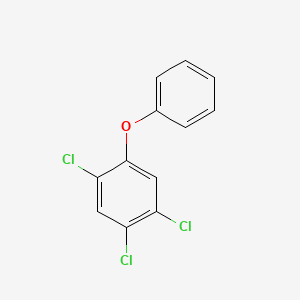

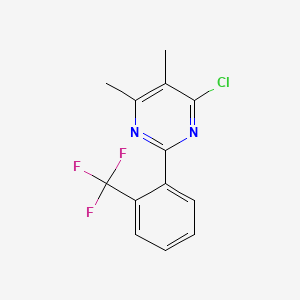
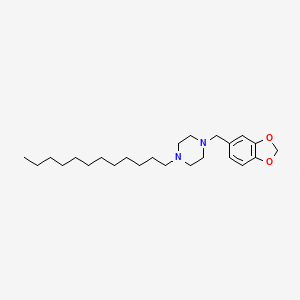
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)
